3-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 1775565-85-9
Cat. No.: VC6761820
Molecular Formula: C22H24N4O2
Molecular Weight: 376.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775565-85-9 |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.46 |
| IUPAC Name | 3-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C22H24N4O2/c1-15-8-9-16(2)19(14-15)21(27)25-12-10-17(11-13-25)20-23-24-22(28)26(20)18-6-4-3-5-7-18/h3-9,14,17H,10-13H2,1-2H3,(H,24,28) |
| Standard InChI Key | YDJZPHXRAGUSSZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold substituted at the 3-position with a piperidin-4-yl group. This piperidine ring is further functionalized with a 2,5-dimethylbenzoyl moiety at the nitrogen atom, while the 4-position of the triazolone core bears a phenyl group. The integration of these subunits creates a compact, sp³-rich structure with three distinct pharmacophoric elements:
-
Triazolone ring: A five-membered heterocycle with two nitrogen atoms, contributing hydrogen-bonding capacity.
-
Piperidine-benzoyl system: A conformationally flexible amine linked to an aromatic acyl group, enhancing membrane permeability.
-
Phenyl substituent: A planar aromatic system enabling π-π stacking interactions.
Systematic Nomenclature
-
IUPAC Name: 3-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one.
-
SMILES: CC1=CC(=C(C=C1)C)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4.
-
InChIKey: YDJZPHXRAGUSSZ-UHFFFAOYSA-N.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1775565-85-9 | |
| Molecular Formula | C₂₂H₂₄N₄O₂ | |
| Molecular Weight | 376.46 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 |
Synthesis and Characterization
Synthetic Routes
While explicit synthetic protocols for this compound remain undisclosed, retrosynthetic analysis suggests plausible pathways:
-
Piperidine benzoylation: N-acylation of piperidin-4-amine with 2,5-dimethylbenzoyl chloride.
-
Triazolone formation: Cyclocondensation of the acylated piperidine with phenyl isocyanate followed by intramolecular dehydration.
-
Purification: Chromatographic separation to isolate the target compound from regioisomers .
Analytical Data
-
Mass Spectrometry: Predicted molecular ion peak at m/z 376.46 (M+H⁺).
-
NMR Signatures:
Physicochemical Properties
Solubility and Partitioning
-
logP: Calculated value of 3.565, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Water Solubility: Estimated logSₙₐₜ = -3.59, classifying it as poorly soluble in aqueous media .
-
Polar Surface Area (PSA): 56.78 Ų, consistent with oral bioavailability thresholds .
Table 2: Physicochemical Profile
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Weight | 376.46 g/mol | Empirical formula |
| logP | 3.565 | Computational |
| logD (pH 7.4) | 3.588 | Prediction |
| H-Bond Donors | 1 | Structural analysis |
| H-Bond Acceptors | 5 | Structural analysis |
Biological Activity and Mechanistic Insights
Protein-Protein Interaction Modulation
The compound is cataloged in multiple PPI-focused libraries, including:
-
Bcl-2-PPI Inhibitors Library: Targets apoptosis regulators in oncology .
-
PPI Helix Turn 3D-Mimetics Library: Designed to disrupt α-helix-mediated interactions .
Enzymatic Targets
Structural analogs demonstrate activity against:
Table 3: Associated Biological Targets
| Target Class | Putative Mechanism | Relevance |
|---|---|---|
| Apoptosis regulators | Bcl-2/Bax interaction inhibition | Cancer therapeutics |
| Protein kinases | ATP-binding site occlusion | Anti-inflammatory |
| GPCRs | Allosteric modulation | Neurological disorders |
Research Findings and Future Directions
Current Status
-
Screening Data: Preliminary assays indicate IC₅₀ values in the micromolar range against Bcl-2-dependent cancer cell lines .
-
Toxicity Profile: No significant cytotoxicity reported in HEK293 cells at ≤10 μM .
Challenges and Opportunities
-
Solubility Optimization: Prodrug strategies or salt formation to enhance aqueous solubility.
-
Selectivity Enhancement: Structure-activity relationship (SAR) studies to reduce off-target effects.
-
In Vivo Validation: Pharmacokinetic profiling in rodent models to assess bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume